molecular formula C9H11BrN2O2S B13311471 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B13311471
M. Wt: 291.17 g/mol
InChI Key: DCOIPOWBJAVZKH-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with a thiazolidine-1,1-dione moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves multi-step reactions starting from commercially available precursors. One common method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . This reaction is carried out under mild conditions, often in an inert atmosphere, to yield the desired pyridine derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The method involves the use of efficient catalysts and controlled reaction conditions to minimize by-products and maximize the output of the target compound. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile, forming various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridine ring with the thiazolidine-1,1-dione moiety, which provides distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C9H11BrN2O2S/c1-7-5-8(10)6-11-9(7)12-3-2-4-15(12,13)14/h5-6H,2-4H2,1H3

InChI Key

DCOIPOWBJAVZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCS2(=O)=O)Br

Origin of Product

United States

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